molecular formula C12H12BrFN2O B13942120 7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one

7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one

Cat. No.: B13942120
M. Wt: 299.14 g/mol
InChI Key: GTPAIUYGCBSEHJ-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one: is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a bromomethyl group at the 7th position, a fluorine atom at the 8th position, and an isopropyl group at the 3rd position on the quinoxaline core. These substitutions confer unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by selective bromination, fluorination, and isopropylation.

  • Formation of Quinoxaline Core:

      Starting Materials: 1,2-diaminobenzene and a suitable diketone (e.g., 1,2-diketone).

      Reaction Conditions: The reaction is carried out in the presence of an acid catalyst under reflux conditions to form the quinoxaline core.

  • Bromination:

      Reagents: Bromine or N-bromosuccinimide (NBS).

      Conditions: The bromination is typically performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 7th position.

  • Fluorination:

      Reagents: A fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

      Conditions: The fluorination reaction is carried out under mild conditions to introduce the fluorine atom at the 8th position.

  • Isopropylation:

      Reagents: Isopropyl halide (e.g., isopropyl bromide) and a base (e.g., potassium carbonate).

      Conditions: The reaction is conducted in an aprotic solvent like acetonitrile under reflux conditions to introduce the isopropyl group at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: These reactions typically occur under mild conditions, leading to the substitution of the bromomethyl group with the nucleophile.

  • Oxidation Reactions:

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: These reactions can convert the bromomethyl group to a carboxylic acid or other oxidized derivatives.

  • Reduction Reactions:

      Reagents: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

      Conditions: These reactions can reduce the quinoxaline core or other functional groups present in the compound.

Major Products:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Oxidation reactions produce oxidized derivatives like carboxylic acids.
  • Reduction reactions yield reduced forms of the compound or its functional groups.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysts: Potential use in catalytic reactions due to its unique electronic properties.

Biology:

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry:

    Material Science: Used in the development of advanced materials with specific electronic and optical properties.

    Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins. The fluorine atom can influence the compound’s lipophilicity and binding affinity, while the isopropyl group can affect its steric interactions.

Comparison with Similar Compounds

Uniqueness: 7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both bromomethyl and fluorine groups allows for versatile chemical modifications, while the isopropyl group provides steric hindrance, influencing its interactions with biological targets.

Properties

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.14 g/mol

IUPAC Name

7-(bromomethyl)-8-fluoro-3-propan-2-yl-1H-quinoxalin-2-one

InChI

InChI=1S/C12H12BrFN2O/c1-6(2)10-12(17)16-11-8(15-10)4-3-7(5-13)9(11)14/h3-4,6H,5H2,1-2H3,(H,16,17)

InChI Key

GTPAIUYGCBSEHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=C(C=C2)CBr)F)NC1=O

Origin of Product

United States

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